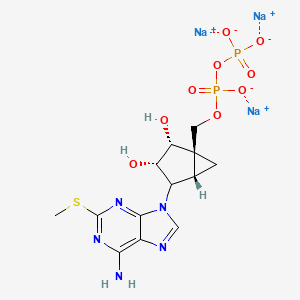
(N)-methanocarba-2-MeSADP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N)-methanocarba-2-MeSADP is a synthetic compound that belongs to the class of methanocarba nucleotides These compounds are analogs of naturally occurring nucleotides and are designed to mimic their biological activity while offering enhanced stability and selectivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (N)-methanocarba-2-MeSADP typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the methanocarba ring: This step involves the cyclization of a suitable precursor to form the methanocarba ring structure.
Introduction of the 2-methylthio group: This is achieved through a substitution reaction where a thiol group is introduced at the 2-position of the methanocarba ring.
Attachment of the ADP moiety: The final step involves the coupling of the methanocarba ring with an adenosine diphosphate (ADP) moiety under specific reaction conditions, often using a coupling reagent such as carbodiimide.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing robust purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(N)-methanocarba-2-MeSADP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2-methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of various substituted methanocarba derivatives.
Applications De Recherche Scientifique
(N)-methanocarba-2-MeSADP has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleotide analogs and their interactions with enzymes and receptors.
Biology: Employed in the investigation of cellular signaling pathways involving nucleotides.
Medicine: Potential therapeutic applications in targeting specific nucleotide receptors for the treatment of diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of (N)-methanocarba-2-MeSADP involves its interaction with specific nucleotide receptors, such as P2Y receptors. The compound mimics the natural ligand, adenosine diphosphate (ADP), and binds to these receptors, triggering a cascade of intracellular signaling events. This can lead to various physiological responses, depending on the receptor subtype and the cellular context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(N)-methanocarba-2-MeATP: Another methanocarba nucleotide analog with an adenosine triphosphate (ATP) moiety.
(N)-methanocarba-2-MeAMP: Analog with an adenosine monophosphate (AMP) moiety.
(N)-methanocarba-2-MeGTP: Guanosine triphosphate analog.
Uniqueness
(N)-methanocarba-2-MeSADP is unique due to its specific structural modifications, which confer enhanced stability and selectivity for certain nucleotide receptors. This makes it a valuable tool in both basic and applied research, offering advantages over other nucleotide analogs in terms of potency and specificity.
Propriétés
Formule moléculaire |
C13H16N5Na3O9P2S |
|---|---|
Poids moléculaire |
549.28 g/mol |
Nom IUPAC |
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1 |
Clé InChI |
ZYPJOXVKTCEBCA-PVMCGCOJSA-K |
SMILES isomérique |
CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
SMILES canonique |
CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)
![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)
![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)



![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)

![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)

